molecular formula C17H14ClN3O2S2 B11166720 5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11166720
M. Wt: 391.9 g/mol
InChI Key: DIJIKWOLFPWYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro and methoxy group on a benzamide backbone, along with a thiadiazole ring substituted with a phenylsulfanyl methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using phenylthiol and appropriate alkylating agents.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chloro group on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the phenylsulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Benzamides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14ClN3O2S2

Molecular Weight

391.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H14ClN3O2S2/c1-23-14-8-7-11(18)9-13(14)16(22)19-17-21-20-15(25-17)10-24-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

DIJIKWOLFPWYLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.